3-Bromo-5-chloro-2-methylbenzoic acid

Lipophilicity Drug Design ADME

3-Bromo-5-chloro-2-methylbenzoic acid (CAS 1403597-47-6) is a trisubstituted benzoic acid derivative, featuring a unique 1,2,3,5-substitution pattern with bromine, chlorine, and methyl groups on its aromatic core. With a molecular formula of C₈H₆BrClO₂ and a molecular weight of 249.49 g/mol, this compound serves as a versatile building block in organic synthesis, particularly for pharmaceutical and agrochemical research where its distinct halogenation profile enables selective functionalization and property modulation not achievable with simpler analogs.

Molecular Formula C8H6BrClO2
Molecular Weight 249.49 g/mol
CAS No. 1403597-47-6
Cat. No. B3238206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-2-methylbenzoic acid
CAS1403597-47-6
Molecular FormulaC8H6BrClO2
Molecular Weight249.49 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Br)Cl)C(=O)O
InChIInChI=1S/C8H6BrClO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12)
InChIKeyVXQHVUGUBRYXJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-chloro-2-methylbenzoic Acid (CAS 1403597-47-6): A Strategic Halogenated Scaffold for Precision Synthesis


3-Bromo-5-chloro-2-methylbenzoic acid (CAS 1403597-47-6) is a trisubstituted benzoic acid derivative, featuring a unique 1,2,3,5-substitution pattern with bromine, chlorine, and methyl groups on its aromatic core [1]. With a molecular formula of C₈H₆BrClO₂ and a molecular weight of 249.49 g/mol, this compound serves as a versatile building block in organic synthesis, particularly for pharmaceutical and agrochemical research where its distinct halogenation profile enables selective functionalization and property modulation not achievable with simpler analogs [1].

Beyond Simple Analogs: Why the Specific Halogenation of 3-Bromo-5-chloro-2-methylbenzoic Acid is Non-Substitutable


Generic substitution with more common mono-halogenated or non-halogenated benzoic acid analogs (e.g., 5-chloro-2-methylbenzoic acid or 3-bromo-2-methylbenzoic acid) is not viable for applications requiring precise physicochemical or reactivity profiles. The synergistic effect of the 3-bromo and 5-chloro substituents significantly alters key properties such as lipophilicity (XLogP3) and electronic character, which directly impacts molecular recognition, metabolic stability, and synthetic reactivity [1]. As demonstrated in related systems, the presence and position of a bromine atom, in particular, critically influences the stability and reactivity of lithiated intermediates during directed ortho-metalation, making the exact substitution pattern of 3-Bromo-5-chloro-2-methylbenzoic acid essential for achieving specific downstream functionalization outcomes [2].

Quantifiable Differentiation of 3-Bromo-5-chloro-2-methylbenzoic Acid: A Head-to-Head Analytical Comparison


Enhanced Lipophilicity (XLogP3) Compared to Mono-Chlorinated and Non-Halogenated Analogs

The introduction of both bromine and chlorine substituents in 3-Bromo-5-chloro-2-methylbenzoic acid results in a significantly higher computed lipophilicity (XLogP3 = 3.1) compared to its mono-chlorinated analog, 5-chloro-2-methylbenzoic acid (XLogP3 = 2.4) [1]. This increase in logP can be a critical parameter for enhancing membrane permeability or optimizing target binding in a drug discovery context.

Lipophilicity Drug Design ADME

Increased Lipophilicity (XLogP3) Over a Mono-Brominated Analog via Chlorine Substitution

The addition of a chlorine atom at the 5-position in 3-Bromo-5-chloro-2-methylbenzoic acid substantially increases lipophilicity relative to its analog containing only a 3-bromo substituent. The target compound's XLogP3 of 3.1 is markedly higher than that of 3-bromo-2-methylbenzoic acid (XLogP3 = 2.5) [1][2].

Lipophilicity QSAR Drug Discovery

Significantly Higher Predicted Boiling Point and Density Versus a Mono-Chlorinated Analog

The presence of the heavy bromine atom in 3-Bromo-5-chloro-2-methylbenzoic acid confers a substantially higher predicted boiling point of 342.1±42.0 °C, compared to 293.5±20.0 °C for 5-chloro-2-methylbenzoic acid [1]. This is accompanied by a notably higher predicted density (1.7±0.1 vs. 1.310±0.06 g/cm³) [1].

Physical Property Process Chemistry Purification

Differential Reactivity in Directed Ortho-Metalation (DoM) Compared to 3-Chloro Analogs

While direct data for the target compound is not available, class-level inference from studies on 3-halobenzoic acids indicates that the 3-bromo substituent in 3-Bromo-5-chloro-2-methylbenzoic acid will confer distinct reactivity in directed ortho-metalation (DoM) compared to its 3-chloro counterpart. The 3-bromo-2-lithiobenzoate intermediate is known to be less stable and prone to eliminating lithium bromide, leading to the formation of dehydrobenzoates and different product profiles [1]. This contrasts with the more stable 3-chloro-2-lithiobenzoate, suggesting that the presence of the bromine atom is critical for accessing specific reaction pathways.

Synthetic Methodology Organometallic Chemistry Functionalization

High-Value Application Scenarios for 3-Bromo-5-chloro-2-methylbenzoic Acid Based on Its Unique Profile


Medicinal Chemistry: Fine-Tuning Lipophilicity in Lead Optimization

In drug discovery programs, optimizing lipophilicity is crucial for balancing potency, selectivity, and ADME properties. 3-Bromo-5-chloro-2-methylbenzoic acid, with its XLogP3 of 3.1, provides a quantifiably different lipophilicity starting point compared to its mono-halogenated analogs (XLogP3: 2.4-2.5) [1]. Researchers can select this scaffold when a specific increase in hydrophobicity is desired for enhancing membrane permeability or target binding, offering a precise tool for SAR studies where incremental logP adjustments are necessary.

Synthetic Methodology: Exploiting Unique Reactivity in ortho-Metalation Chemistry

For chemists engaged in complex molecule synthesis, the distinct reactivity of the 3-bromo substituent in directed ortho-metalation is a key differentiator. Based on class-level evidence, the target compound is predicted to exhibit different stability and elimination behavior compared to its 3-chloro analogs when lithiated [2]. This makes it a valuable starting material for exploring alternative functionalization pathways, potentially providing access to 2-substituted derivatives that would be difficult or impossible to obtain from the corresponding 3-chloro starting material.

Process Chemistry and Scale-Up: Managing Distinct Physical Properties

The predicted boiling point of 3-Bromo-5-chloro-2-methylbenzoic acid (342.1±42.0 °C) is nearly 50 °C higher than that of its common mono-chlorinated analog [3]. This significant difference necessitates distinct process engineering for reactions involving elevated temperatures or for purification via distillation. Procurement of this specific compound is essential for scale-up activities, as using a more volatile analog could lead to unanticipated material loss, safety issues, or different reaction kinetics.

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